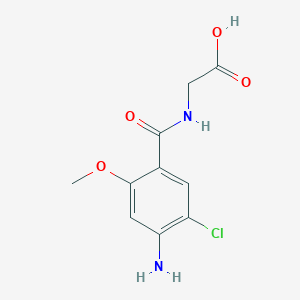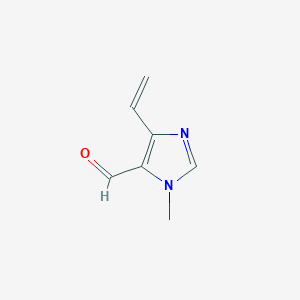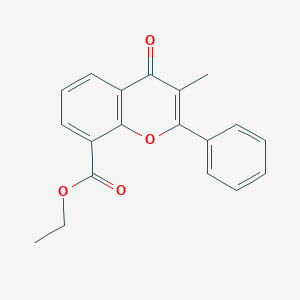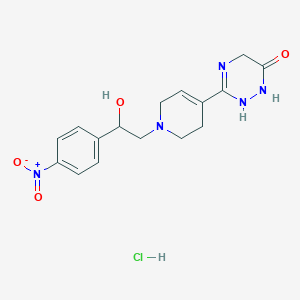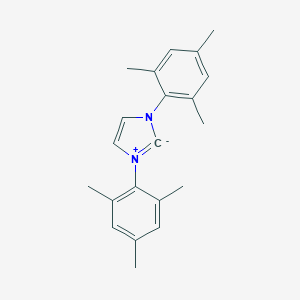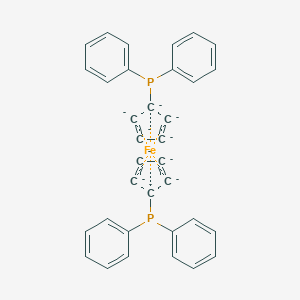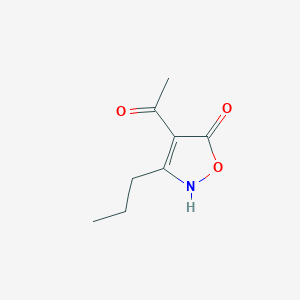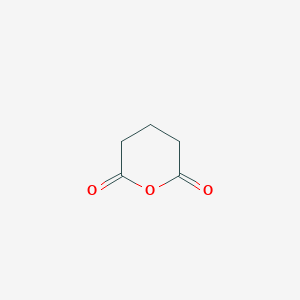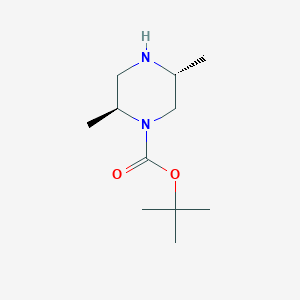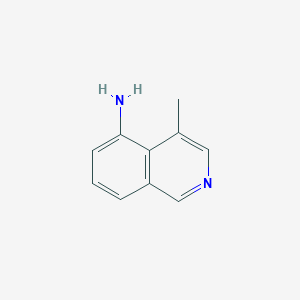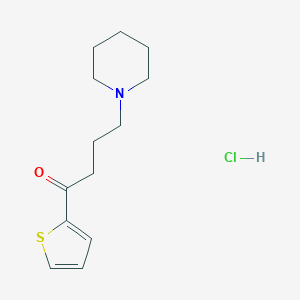
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as PVT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PVT is a white, crystalline powder that is soluble in water and ethanol.
Mechanism Of Action
The mechanism of action of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not fully understood. However, it is believed to interact with dopamine receptors in the brain, particularly the D2 receptor. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have a high affinity for the D2 receptor, which may explain its potential therapeutic effects in diseases such as Parkinson's and schizophrenia.
Biochemical And Physiological Effects
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has also been shown to have analgesic effects, which may be due to its interaction with opioid receptors. However, more research is needed to fully understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its high affinity for the D2 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its safety profile.
Future Directions
There are several future directions for research on 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One potential area of study is the development of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride-based drugs for the treatment of Parkinson's and schizophrenia. Another area of study is the use of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the fabrication of organic electronic devices, such as solar cells and transistors. Additionally, more research is needed to understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its potential side effects.
Synthesis Methods
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be synthesized by reacting 2-thiophenecarboxaldehyde with piperidine and butanone in the presence of hydrochloric acid. The reaction yields 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride as a hydrochloride salt, which can be further purified by recrystallization.
Scientific Research Applications
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its effects on the central nervous system, particularly its interaction with dopamine receptors. In materials science, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated for its potential applications in the fabrication of organic electronic devices.
properties
CAS RN |
143380-85-2 |
|---|---|
Product Name |
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Molecular Formula |
C13H20ClNOS |
Molecular Weight |
273.82 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
InChI Key |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Other CAS RN |
143380-85-2 |
synonyms |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
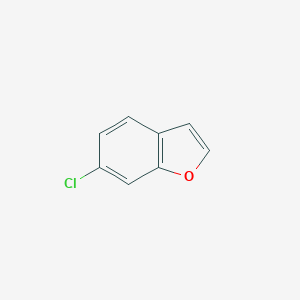
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
